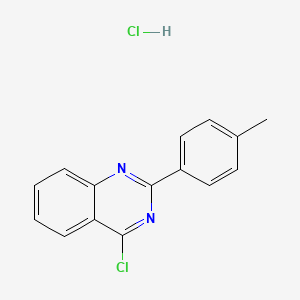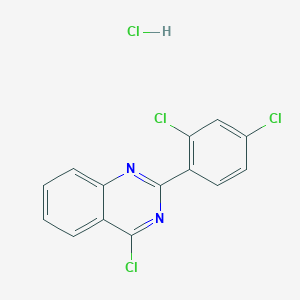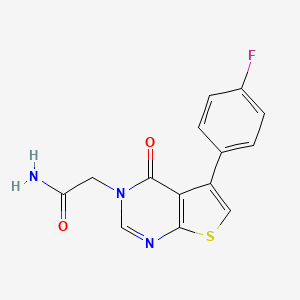
2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride is an organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a tert-butyl group attached to the phenyl ring and a chlorine atom at the 4-position of the quinazoline ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylaniline and 4-chlorobenzoyl chloride.
Formation of Intermediate: 4-tert-butylaniline reacts with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazoline ring.
Hydrochloride Formation: The final step involves the conversion of the quinazoline compound to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position of the quinazoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. Conditions involve the use of a base such as potassium phosphate and solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the quinazoline ring with the boronic acid derivative.
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is used in the study of biological pathways and mechanisms. It can act as a probe to investigate the function of specific proteins or enzymes.
Medicine: It has potential applications in drug discovery and development. Its structural features make it a candidate for the design of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their function and activity. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological or chemical effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenol: A related compound with a similar tert-butyl group attached to the phenyl ring.
4-Chloroquinazoline: A simpler quinazoline derivative with a chlorine atom at the 4-position.
2-(4-tert-Butylphenyl)ethanol: Another compound with a tert-butylphenyl group but with an ethanol moiety instead of a quinazoline ring.
Uniqueness
2-(4-Tert-butylphenyl)-4-chloroquinazoline hydrochloride is unique due to the combination of its tert-butylphenyl and chloroquinazoline moieties This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above
Propiedades
IUPAC Name |
2-(4-tert-butylphenyl)-4-chloroquinazoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2.ClH/c1-18(2,3)13-10-8-12(9-11-13)17-20-15-7-5-4-6-14(15)16(19)21-17;/h4-11H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOMYOKDCVTCRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[(3-acetylphenyl)amino]-6-fluoroquinoline-3-carboxylate](/img/structure/B7745463.png)

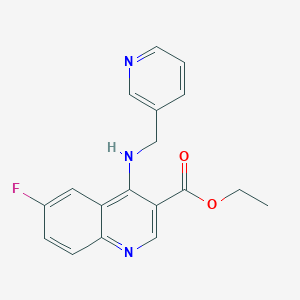

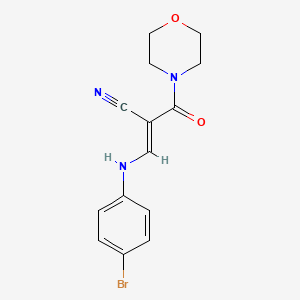
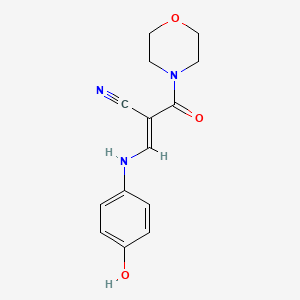
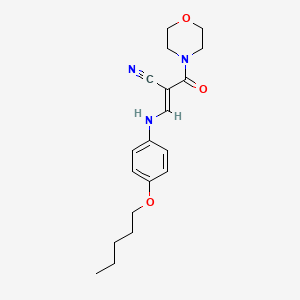
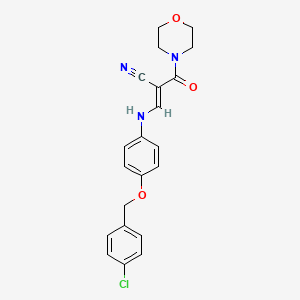
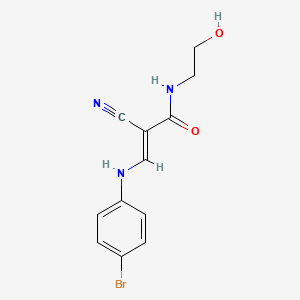
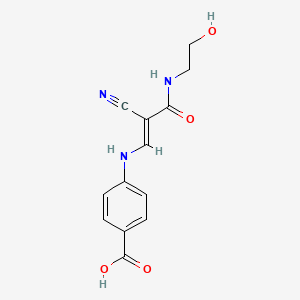
![N',N'-diethyl-N-[2-(4-nitrophenyl)quinazolin-4-yl]propane-1,3-diamine;hydrochloride](/img/structure/B7745514.png)
